molecular formula C18H24N2O B12909574 5-Butyl-2-(4-butoxyphenyl)pyrimidine CAS No. 57202-11-6

5-Butyl-2-(4-butoxyphenyl)pyrimidine

Cat. No.: B12909574
CAS No.: 57202-11-6
M. Wt: 284.4 g/mol
InChI Key: ZEOBFAJXABAGPE-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5-butylpyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)-5-butylpyrimidine typically involves the reaction of 4-butoxyaniline with butyl bromide in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-(4-Butoxyphenyl)-5-butylpyrimidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are often employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)-5-butylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.

    Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.

    Substitution: The pyrimidine ring in this compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include nitro, nitroso, and amino derivatives, as well as substituted pyrimidines with different functional groups.

Scientific Research Applications

2-(4-Butoxyphenyl)-5-butylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-5-butylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-Butoxyphenyl)-5-butylpyrimidine can be compared with other similar compounds, such as:

    2-(4-Butoxyphenyl)-5-octyloxypyrimidine: Exhibits similar liquid-crystalline properties but with different phase behavior.

    2-(4-Butoxyphenyl)-N-hydroxyacetamide: Used in dye-sensitized solar cells and has different chemical properties and applications.

    Butonitazene: A synthetic opioid with different pharmacological properties and applications.

The uniqueness of 2-(4-Butoxyphenyl)-5-butylpyrimidine lies in its specific structural features and the resulting chemical and physical properties, which make it suitable for a wide range of applications in various fields.

Properties

CAS No.

57202-11-6

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

2-(4-butoxyphenyl)-5-butylpyrimidine

InChI

InChI=1S/C18H24N2O/c1-3-5-7-15-13-19-18(20-14-15)16-8-10-17(11-9-16)21-12-6-4-2/h8-11,13-14H,3-7,12H2,1-2H3

InChI Key

ZEOBFAJXABAGPE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCC

Origin of Product

United States

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